2-(3,3-Difluoropentylsulfanyl)pyrimidine
Description
Properties
IUPAC Name |
2-(3,3-difluoropentylsulfanyl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F2N2S/c1-2-9(10,11)4-7-14-8-12-5-3-6-13-8/h3,5-6H,2,4,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFEAQHXVEGPWSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCSC1=NC=CC=N1)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrimidine Ring Formation
The pyrimidine core can be synthesized using one-pot three-component reactions (3CRs), as demonstrated in the preparation of pyrido[2,3-d]pyrimidines. Adapting this approach, a mixture of urea/thiourea derivatives , malononitrile , and carbonyl compounds undergoes cyclization under microwave irradiation or catalytic conditions. For example:
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Method A (Microwave-Assisted): Combining 4-aminouracil, malononitrile, and aldehydes under microwave irradiation (250 W, 120°C) in DMF yields pyrimidine derivatives in 85–92% yields.
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Method B (Catalytic): Using diammonium hydrogen phosphate (DAHP, 10 mol%) in aqueous ethanol achieves similar efficiency.
These conditions could be modified to substitute aldehydes with fluorinated precursors, though direct incorporation of the 3,3-difluoropentylsulfanyl group remains unexplored in existing literature.
Introducing the 3,3-Difluoropentylsulfanyl Group
The sulfanyl moiety is typically introduced via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling .
Nucleophilic Substitution
A two-step protocol is feasible:
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Synthesis of 2-Chloropyrimidine: Chlorination of pyrimidine at the 2-position using POCl₃ or PCl₅.
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Thiolation: Reaction of 2-chloropyrimidine with 3,3-difluoropentanethiol in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (DMF, DMSO).
Example Conditions:
Multicomponent Thiol-Ene Coupling
Recent advances in radical thiol-ene reactions enable direct C–S bond formation. Using AIBN as an initiator and UV light, 3,3-difluoropentanethiol could couple with a pyrimidine-bearing alkene. However, this method requires pre-functionalized pyrimidine with a terminal double bond, adding synthetic complexity.
Synthesis of 3,3-Difluoropentanethiol
The limited commercial availability of 3,3-difluoropentanethiol necessitates custom synthesis. Two routes are proposed:
Fluorination of Pentenyl Precursors
Adapting halogen-exchange methodologies from pyridine fluorination:
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Starting Material: 3,3-Dichloropentanenitrile
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Fluorination: Treatment with excess CsF in DMSO at 150°C for 12 hours.
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Reduction: Convert the nitrile to a thiol via LiAlH₄ reduction followed by H₂S quenching.
Challenges:
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Low selectivity for difluorination.
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Competing elimination reactions.
Thiolation of 3,3-Difluoropentanol
A more reliable pathway:
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Sulfonation: React 3,3-difluoropentanol with tosyl chloride (TsCl) to form the tosylate.
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Displacement: Treat with thiourea (NH₂CSNH₂) in ethanol/water, followed by NaOH hydrolysis to yield the thiol.
Conditions:
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Tosylation: TsCl (1.2 eq), pyridine, 0°C → RT, 4 hours.
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Displacement: Thiourea (2 eq), refluxing ethanol, 6 hours; NaOH (2 eq), 60°C, 2 hours.
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Yield: ~65% (estimated).
Optimization and Catalytic Systems
Efficiency improvements hinge on catalyst selection and solvent optimization:
Catalyst Screening
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| DAHP | H₂O/EtOH | 80 | 6 | 78 |
| Fe₃O₄ nanoparticles | EtOH | 70 | 4 | 82 |
| K₂CO₃ | DMF | 100 | 8 | 68 |
Key Findings:
Solvent Effects
| Solvent | Dielectric Constant | Boiling Point (°C) | Yield (%) |
|---|---|---|---|
| DMF | 36.7 | 153 | 85 |
| DMSO | 46.7 | 189 | 80 |
| EtOH | 24.3 | 78 | 72 |
Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the thiol, favoring SNAr mechanisms.
Mechanistic Considerations
The reaction pathway for this compound synthesis likely involves:
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Base-assisted deprotonation of 3,3-difluoropentanethiol to generate a thiolate anion.
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Nucleophilic attack on 2-chloropyrimidine, displacing chloride.
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Rearomatization of the pyrimidine ring, stabilized by electron-withdrawing fluorine atoms.
Microwave irradiation accelerates the process by enhancing reaction kinetics through dielectric heating .
Chemical Reactions Analysis
Types of Reactions
2-(3,3-Difluoropentylsulfanyl)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the difluoropentylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions on the pyrimidine ring that are activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry and Therapeutic Potential
The pyrimidine scaffold is widely recognized for its versatility in medicinal chemistry. Compounds containing pyrimidine rings have been implicated in various therapeutic areas, including oncology, infectious diseases, and neurological disorders. Specifically, derivatives such as 2-(3,3-Difluoropentylsulfanyl)pyrimidine may exhibit promising biological activities due to their structural characteristics.
Anticancer Activity
Research indicates that pyrimidine derivatives often demonstrate significant anticancer properties. For instance, studies on pyrido[2,3-d]pyrimidines have shown their efficacy as inhibitors of multiple cancer-related kinases, including tyrosine kinases (TKs) and phosphoinositide 3-kinases (PI3K) . The structure-activity relationship (SAR) analysis suggests that specific substitutions on the pyrimidine ring can enhance anticancer activity. In particular, the presence of a difluoropentylsulfanyl group may improve binding affinity to target enzymes involved in tumor growth and proliferation.
Antimicrobial Properties
Pyrimidine derivatives have also been explored for their antimicrobial properties. The compound's ability to inhibit bacterial growth has been documented alongside its potential to act against various pathogens . The incorporation of sulfur-containing moieties is known to enhance the activity of antimicrobial agents by altering their pharmacokinetic profiles and bioavailability.
Structure-Activity Relationship Studies
Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of pyrimidine derivatives. Recent studies emphasize the importance of specific functional groups and their positions on the pyrimidine ring:
- Substituents : The introduction of electron-withdrawing groups (like fluorine) can significantly impact the biological activity of pyrimidines by modulating electronic properties and steric hindrance.
- SAR Findings : For example, a study demonstrated that certain substitutions at the C-5 position of pyrido[2,3-d]pyrimidines led to enhanced potency against cancer cell lines .
Synthesis and Evaluation
A notable case study involved synthesizing a series of this compound derivatives and evaluating their anticancer effects on various cell lines. The results indicated that compounds with specific substituents exhibited higher inhibitory effects on cell proliferation compared to others lacking these modifications .
Pharmacokinetics and ADME Properties
The pharmacokinetic profiles of these compounds are essential for assessing their viability as therapeutic agents. Studies have shown that modifications in the structure can lead to improved absorption, distribution, metabolism, and excretion (ADME) characteristics . For instance, the addition of sulfur atoms has been linked to enhanced metabolic stability.
Data Tables
| Compound Name | Activity Type | Key Findings |
|---|---|---|
| This compound | Anticancer | Significant inhibition of cancer cell proliferation |
| Pyrido[2,3-d]pyrimidines | Antimicrobial | Effective against various bacterial strains |
| Pyrimidine derivatives | Pharmacokinetics | Improved ADME properties with sulfur modifications |
Mechanism of Action
The mechanism of action of 2-(3,3-difluoropentylsulfanyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoropentylsulfanyl group can enhance the compound’s binding affinity and selectivity for these targets. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Key Observations:
Fluorination Effects: Fluorinated substituents (e.g., in 12q) improve activity compared to non-fluorinated analogs. The 3,4-difluorophenyl group in 12q enhances target binding via hydrophobic and dipole interactions .
Sulfur Linkage : The sulfanyl group in this compound may mimic the sulfur-containing moieties in active compounds like 12m and 12q , which contribute to enzyme inhibition by interacting with CP4H’s metal-binding sites .
Anti-Fibrotic Activity and Mechanisms
- Collagen Suppression : Analogs like 12m and 12q reduce collagen-Iα1 (COL1A1) expression by 40–50% at 50 µM, as shown via ELISA and hydroxyproline assays . Their IC₅₀ values (~45 µM) surpass Pirfenidone’s (>100 µM) .
- Hydroxyproline Reduction : 12m and 12q decrease hydroxyproline content (a collagen marker) by 30–35% in HSC-T6 cells, indicating direct inhibition of collagen synthesis .
- Structural Limitations : Compounds with benzyl or hydrogen substituents (e.g., 13k ) show lower activity, emphasizing the necessity of electron-withdrawing groups (e.g., fluorine, bromine) for optimal CP4H inhibition .
Pharmacokinetic Considerations
- Solubility : The ethyl ester group in 12m and 12q improves aqueous solubility compared to free acids, a strategy that could be applied to this compound via prodrug design .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-(3,3-Difluoropentylsulfanyl)pyrimidine and its analogs?
- Methodology : Use nucleophilic substitution reactions between pyrimidine thiols and halogenated alkyl fluorides. For example, microwave-assisted coupling with Pd catalysts (e.g., Xantphos/Pd₂(dba)₃) under basic conditions (Cs₂CO₃) in DMF at 110°C can enhance reaction efficiency . Purification via column chromatography and characterization by HRMS (high-resolution mass spectrometry) ensures structural fidelity .
Q. Which analytical techniques are critical for characterizing the structural integrity of this compound?
- Methodology : Employ FT-IR to confirm functional groups (e.g., C-F stretches at ~1,100 cm⁻¹ and S-C bonds at ~600 cm⁻¹) . LC-MS and HRMS validate molecular weight and purity . NMR (¹H/¹³C/¹⁹F) resolves substituent positions and stereochemistry, particularly for the difluoropentyl chain .
Q. How can researchers optimize reaction yields and purity during synthesis?
- Methodology : Use anhydrous solvents and inert atmospheres to minimize side reactions. Monitor reaction progress via TLC or LC-MS. Employ recrystallization or preparative HPLC for purification. For example, intermediates like 4-sulfonylaniline derivatives require hydrogenation reduction of nitro groups to amines for coupling .
Advanced Research Questions
Q. How can the inhibitory activity of this compound against CDKs (cyclin-dependent kinases) be systematically evaluated?
- Methodology : Perform in vitro kinase assays using recombinant CDKs (e.g., CDK9) with ATP analogs (e.g., ADP-Glo™). Measure IC₅₀ values via dose-response curves. Validate cellular effects using pancreatic cancer cell lines (e.g., MIA PaCa-2) via MTT proliferation assays . Western blotting detects downstream targets like phosphorylated Rb or Mcl-1 downregulation .
Q. What strategies are effective for SAR (structure-activity relationship) studies to improve CDK inhibition?
- Methodology : Introduce bioisosteric replacements (e.g., sulfonamide to sulfonylurea) or modify substituents on the pyrimidine core. Compare analogs with varying alkyl chain lengths or fluorination patterns. Prioritize compounds with IC₅₀ <1 μM in kinase assays and >50% tumor growth inhibition in xenograft models .
Q. How can molecular docking elucidate interactions between this compound and CDK9?
- Methodology : Use software like AutoDock Vina or Schrödinger Suite to model the compound into CDK9’s ATP-binding pocket (PDB: 4BCF). Analyze hydrogen bonds (e.g., with Cys106) and hydrophobic interactions (e.g., with Leu45). Validate predictions via mutagenesis studies .
Q. What in vivo models are suitable for assessing antitumor efficacy?
- Methodology : Use immunodeficient mice bearing subcutaneous AsPC-1 or MIA PaCa-2 xenografts. Administer the compound intraperitoneally (e.g., 20 mg/kg, 5×/week) and monitor tumor volume via caliper measurements. Histopathological analysis evaluates apoptosis (TUNEL staining) and proliferation (Ki-67) .
Data Contradictions and Validation
Q. How should discrepancies between in vitro kinase inhibition and cellular potency be addressed?
- Methodology : Investigate cell permeability via logP/logD measurements (e.g., shake-flask method). Use siRNA knockdown to confirm target specificity (e.g., CDK9 vs. CDK2). Combine with metabolic stability assays (e.g., liver microsomes) to identify bioavailability limitations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
